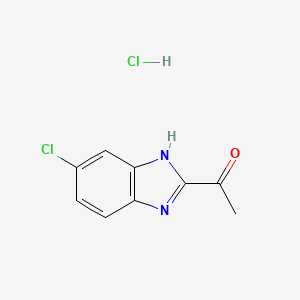

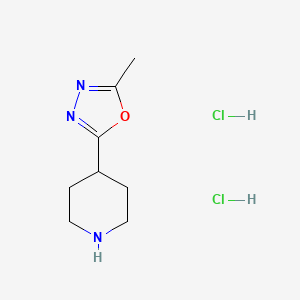

3-(1-Hydrazinoethyl)pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

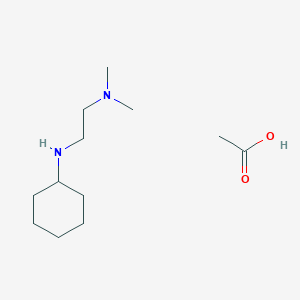

3-(1-Hydrazinoethyl)pyridine dihydrochloride, also known as HEPPD, is a chemical compound. It has a CAS number of 6978-97-8 and a molecular weight of 196.08 . The compound is solid in physical form and is stored at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 196.08 . More detailed physical and chemical properties would require specific experimental measurements or predictions based on molecular simulations.Applications De Recherche Scientifique

3-(1-Hydrazinoethyl)pyridine dihydrochloride has been used in a number of scientific research applications, including studies of enzyme inhibition, protein binding, and signal transduction. It has been used as a tool for studying enzyme kinetics, as well as for studying the structure and function of proteins. In addition, this compound has been used in studies of the biochemical effects of drugs and other compounds on cells, as well as in studies of the physiological effects of drugs and other compounds on living organisms.

Mécanisme D'action

The mechanism of action of 3-(1-Hydrazinoethyl)pyridine dihydrochloride is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes and other proteins by forming a covalent bond with the active site of the enzyme or protein. This covalent bond prevents the enzyme or protein from binding to its substrate and thus inhibits its activity. In addition, this compound may also act as an allosteric inhibitor, meaning that it binds to the enzyme or protein at a site other than the active site and thus alters its conformation and activity.

Biochemical and Physiological Effects

This compound has been used in a number of biochemical and physiological studies due to its potential as an inhibitor of enzymes and other proteins. In particular, this compound has been used in studies of the biochemical effects of drugs and other compounds on cells, as well as in studies of the physiological effects of drugs and other compounds on living organisms. In addition, this compound has been used in studies of signal transduction and the regulation of gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-(1-Hydrazinoethyl)pyridine dihydrochloride in lab experiments is its ability to inhibit enzymes and other proteins. This makes it a useful tool for studying enzyme kinetics, as well as for studying the structure and function of proteins. In addition, this compound is relatively non-toxic and can be easily synthesized from commercially available reagents. However, this compound is not as potent as some other inhibitors and its mechanism of action is not yet fully understood.

Orientations Futures

There are a number of potential future directions for research involving 3-(1-Hydrazinoethyl)pyridine dihydrochloride. These include further studies of its mechanism of action, as well as studies of its potential as an inhibitor of enzymes and other proteins. In addition, further studies could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug development and other areas. Finally, this compound could be further explored as a tool for studying signal transduction and the regulation of gene expression.

Méthodes De Synthèse

3-(1-Hydrazinoethyl)pyridine dihydrochloride can be synthesized by reacting 1-hydrazinoethylpyridine (1-HEP) with hydrochloric acid. This reaction is carried out in an aqueous medium at room temperature. The hydrochloric acid acts as a proton source, and the reaction yields this compound as the product. The reaction is shown below:

1-HEP + HCl → this compound

Safety and Hazards

The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it poses certain hazards . The hazard statements H302, H315, H319, and H412 suggest that it is harmful if swallowed, causes skin and eye irritation, and is harmful to aquatic life with long-lasting effects . Precautionary statements include P273, P305, P338, and P351, advising to avoid release to the environment and to rinse cautiously with water in case of eye contact .

Propriétés

IUPAC Name |

1-pyridin-3-ylethylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-3-2-4-9-5-7;;/h2-6,10H,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTXJLCSHLELQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)

![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)